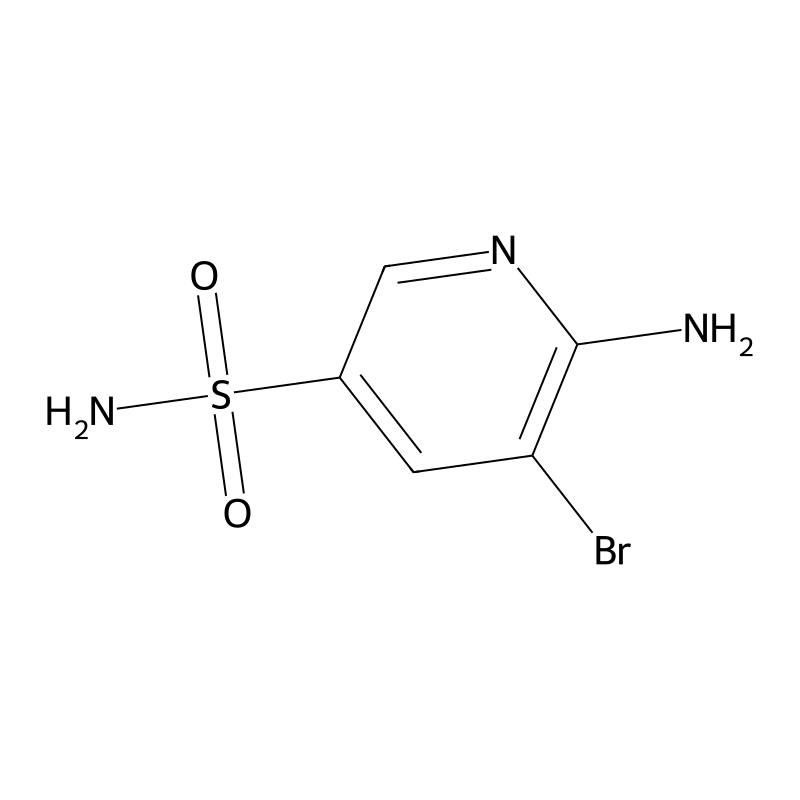

6-Amino-5-bromopyridine-3-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Amino-5-bromopyridine-3-sulfonamide is a chemical compound with the molecular formula CHBrNOS. This compound features a pyridine ring substituted with an amino group at the 6-position, a bromine atom at the 5-position, and a sulfonamide group at the 3-position. The presence of these functional groups contributes to its potential biological activities and applications in medicinal chemistry.

For example, it has been noted that related compounds like 2-amino-5-bromopyridine-3-sulfonyl chlorides can react with tertiary amines to yield sulfonylethenamines through oxidative processes .

The biological activity of 6-amino-5-bromopyridine-3-sulfonamide is primarily linked to its potential as a pharmaceutical agent. Compounds with similar structures have shown promise as inhibitors of various kinases, including the c-Met kinase, which is implicated in cancer progression and metastasis . The sulfonamide moiety is known for its antibacterial properties, which may extend to this compound as well.

Several synthetic routes have been developed for the preparation of 6-amino-5-bromopyridine-3-sulfonamide. One common method involves the bromination of 6-amino-3-pyridine sulfonamide followed by purification steps. Another approach includes starting from 2-amino-5-bromopyridine and reacting it with sulfonyl chlorides under controlled conditions to yield the target compound .

The synthesis often requires careful control of reaction conditions to optimize yields and purity, typically employing techniques such as chromatography for purification.

6-Amino-5-bromopyridine-3-sulfonamide has several applications in medicinal chemistry and drug development. Its potential as a kinase inhibitor positions it as a candidate for cancer therapeutics. Furthermore, due to its structural characteristics, it may be explored in the development of novel antibiotics or as a building block in synthesizing more complex pharmaceutical agents.

Interaction studies involving 6-amino-5-bromopyridine-3-sulfonamide are essential for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, its structural similarity to known kinase inhibitors indicates potential interactions that could be further explored through molecular docking studies and enzymatic assays .

Several compounds share structural similarities with 6-amino-5-bromopyridine-3-sulfonamide, each offering unique properties and potential applications:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 6-Chloropyridine-3-sulfonamide | 0.78 | Contains chlorine instead of bromine |

| 4-Chloropyridine-3-sulfonamide | 0.75 | Chlorination at the 4-position |

| 6-Aminopyridine-3-sulfonic acid | 0.70 | Lacks bromination, differing biological activity |

| 4-(m-Tolylamino)pyridine-3-sulfonamide | 0.66 | Additional aromatic substitution affecting reactivity |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide | 0.59 | Incorporates boron for unique reactivity |

The uniqueness of 6-amino-5-bromopyridine-3-sulfonamide lies in its specific combination of functional groups that may enhance its selectivity and potency as a therapeutic agent compared to these similar compounds.